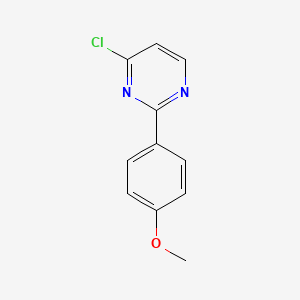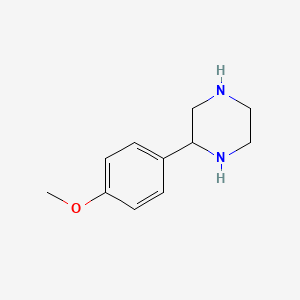
4-Chlor-2-(4-Methoxyphenyl)pyrimidin
Übersicht
Beschreibung
4-Chloro-2-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine can be achieved from 2,4-Dichloropyrimidine and 4-Methoxyphenylboronic acid . Additionally, research developments in the syntheses of pyrimidines have been reported, which include numerous methods for the synthesis of pyrimidines .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(4-methoxyphenyl)pyrimidine is C11H9ClN2O, and its molecular weight is 220.7 .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, 2,4-Dichloropyrimidine, a related compound, is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .Wissenschaftliche Forschungsanwendungen
Proteomikforschung
4-Chlor-2-(4-Methoxyphenyl)pyrimidin ist ein Spezialprodukt, das in der Proteomikforschung verwendet wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Untersuchung von Protein-Wechselwirkungen, Modifikationen und Expressionsniveaus in verschiedenen biologischen Kontexten verwendet werden.
Neuroprotektion und Anti-Neuroinflammatorische Mittel
Eine Studie hat gezeigt, dass Triazol-Pyrimidin-Hybride, die möglicherweise this compound einschließen, vielversprechende neuroprotektive und entzündungshemmende Eigenschaften besitzen . Diese Verbindungen könnten bei der Behandlung neurodegenerativer Erkrankungen, ischämischen Schlaganfalls und traumatischer Hirnverletzungen eingesetzt werden .
Synthese neuartiger Verbindungen
This compound kann zur Synthese neuartiger Verbindungen verwendet werden . Beispielsweise wurde es bei der Synthese neuartiger Bis(2-(pyrimidin-2-yl)ethoxy)alkane verwendet .
Fluoreszierender Farbstoff und Biosensor für Proteinassays
This compound wurde bei der Synthese eines fluoreszierenden Farbstoffs verwendet, der als Biosensor für Proteinassays eingesetzt werden könnte . Dies könnte besonders nützlich in der biomedizinischen Forschung und Diagnostik sein.
Spektroskopische Eigenschaften
This compound könnte möglicherweise bei der Untersuchung spektroskopischer Eigenschaften verwendet werden . Beispielsweise könnte es zur Untersuchung der Absorption und Fluoreszenzemission in verschiedenen organischen Lösungsmitteln verwendet werden .
Antivirale, Antikrebs-, Antioxidative und antimikrobielle Aktivität
Pyrimidin und seine Derivate, die möglicherweise this compound einschließen, haben sich als antiviral, antikanker, antioxidativ und antimikrobiell erwiesen . Dies macht es zu einem möglichen Kandidaten für die Entwicklung neuer Therapeutika.
Wirkmechanismus
- Specifically, it interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .
- Anti-Neuroinflammatory Activity : The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Safety and Hazards
Zukünftige Richtungen
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-(4-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These interactions inhibit the expression of inflammatory mediators such as interleukin-2 and interleukin-8 . Additionally, 4-Chloro-2-(4-methoxyphenyl)pyrimidine has been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells . These interactions highlight its potential as an anti-inflammatory agent.
Cellular Effects
4-Chloro-2-(4-methoxyphenyl)pyrimidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the expression of endoplasmic reticulum chaperone binding immunoglobulin protein and apoptosis marker cleaved caspase-3 in human neuronal cells . This reduction suggests a neuroprotective effect, potentially beneficial in treating neurodegenerative diseases. Furthermore, 4-Chloro-2-(4-methoxyphenyl)pyrimidine modulates cell signaling pathways by inhibiting the NF-κB inflammatory pathway, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2-(4-methoxyphenyl)pyrimidine involves its binding interactions with specific biomolecules. It inhibits the NF-κB inflammatory pathway by interacting with active residues of NF-κB proteins . This inhibition leads to a decrease in the production of inflammatory mediators. Additionally, 4-Chloro-2-(4-methoxyphenyl)pyrimidine reduces endoplasmic reticulum stress and apoptosis by inhibiting the expression of the endoplasmic reticulum chaperone binding immunoglobulin protein and cleaved caspase-3 . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(4-methoxyphenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-Chloro-2-(4-methoxyphenyl)pyrimidine maintains its stability under controlled conditions, allowing for sustained inhibition of inflammatory mediators . Long-term exposure to the compound has demonstrated consistent anti-inflammatory and neuroprotective effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(4-methoxyphenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, including cellular stress and apoptosis . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Chloro-2-(4-methoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences metabolic flux by modulating the activity of enzymes involved in the NF-κB inflammatory pathway . Additionally, the compound affects metabolite levels by inhibiting the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha . These interactions underscore its role in regulating metabolic processes related to inflammation and neuroprotection.
Transport and Distribution
The transport and distribution of 4-Chloro-2-(4-methoxyphenyl)pyrimidine within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in target tissues, where it exerts its effects . Its localization and accumulation are influenced by interactions with transporters and binding proteins, ensuring its effective distribution within the body.
Subcellular Localization
4-Chloro-2-(4-methoxyphenyl)pyrimidine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and its ability to modulate cellular processes. The subcellular distribution of 4-Chloro-2-(4-methoxyphenyl)pyrimidine ensures its precise action within the cell.
Eigenschaften
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIESIOWFOXFWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394433 | |
| Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68535-54-6 | |
| Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)




![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)





